molecular formula C25H34N2 B8612694 Piperazine, 1-cycloheptyl-4-(1,2-diphenylethyl)- CAS No. 86360-49-8

Piperazine, 1-cycloheptyl-4-(1,2-diphenylethyl)-

Cat. No. B8612694
CAS RN: 86360-49-8
M. Wt: 362.5 g/mol
InChI Key: OOXAMAXYPASGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06132947

Procedure details

Dispersion 3 containing comparison solvents CS-2 and CS-3 and comparison stabilizer CST-1 has a high number of crystals. Use of the solvent of the invention with CST-1 reduces the number of crystals, as in Dispersion 4, but further improvement is achieved through the use of the solvent of the invention S-1 combined with stabilizer of the invention ST-1 as in Dispersions 5, 6, 7, and 9. The use of solvent S-3 with ST-1 and IC-7 also provided a dispersion with low crystals, as in Dispersion 10. The combination of the coupler of the invention and the solvent of the invention also provided a low crystal dispersion, as in Dispersion 9.
Name
CS-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ST-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@H](NC)C(N[C@H:6]([C:13]([N:15]1[C@H:19]([C:20]([NH:22][C:23]2[C:28]([C:29]3N=CC=CN=3)=[CH:27][CH:26]=[CH:25][CH:24]=2)=O)C[CH2:17][CH2:16]1)=O)[CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)=O.C[C@@H]1[C@@H](C(N[C:46]2[C:51](C3N=CC=CN=3)=[CH:50][CH:49]=[CH:48][CH:47]=2)=O)N(C([C@@H](NC([C@@H](NC)C)=O)C2CCCCC2)=O)CC1.[CH3:74][C:75]([O:77][CH2:78][C@H:79]([C@H:103]([OH:114])[CH2:104][C@@H:105]([O:110][C:111]([CH3:113])=[O:112])[C:106]([OH:109])([CH3:108])[CH3:107])[C@@H:80]1[C@@:84]2([CH3:101])[CH2:85][CH2:86][C:87]3[C@@:92]4([CH3:100])[CH2:93][CH2:94][C@H:95]([OH:99])[C:96]([CH3:98])([CH3:97])[C@@H:91]4[CH2:90][CH2:89][C:88]=3[C@:83]2([CH3:102])[CH2:82][CH2:81]1)=[O:76]>>[CH3:74][C:75]([O:77][CH2:78][C@H:79]([C@H:103]([OH:114])[CH2:104][C@@H:105]([O:110][C:111]([CH3:113])=[O:112])[C:106]([OH:109])([CH3:108])[CH3:107])[C@@H:80]1[C@@:84]2([CH3:101])[CH2:85][CH2:86][C:87]3[C@@:92]4([CH3:100])[CH2:93][CH2:94][C@H:95]([OH:99])[C:96]([CH3:97])([CH3:98])[C@@H:91]4[CH2:90][CH2:89][C:88]=3[C@:83]2([CH3:102])[CH2:82][CH2:81]1)=[O:76].[CH2:26]1[CH2:25][CH2:24][CH:23]([N:22]2[CH2:17][CH2:16][N:15]([CH:13]([C:46]3[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=3)[CH2:6][C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:19][CH2:20]2)[CH2:28][CH2:29][CH2:27]1

Inputs

Step One
Name
CS-2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=CC=C3C4=NC=CC=N4)NC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1CCN([C@@H]1C(=O)NC2=CC=CC=C2C3=NC=CC=N3)C(=O)[C@H](C4CCCCC4)NC(=O)[C@H](C)NC
Step Three
Name
ST-1
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)[C@@H](C[C@H](C(C)(C)O)OC(=O)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=O)OC[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)[C@@H](C[C@H](C(C)(C)O)OC(=O)C)O
Name
Type
product
Smiles
C1CCCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.